molecular formula C11H15BrO B1595604 1-(4-Bromobutoxy)-3-methylbenzene CAS No. 81368-22-1

1-(4-Bromobutoxy)-3-methylbenzene

Cat. No.: B1595604
CAS No.: 81368-22-1
M. Wt: 243.14 g/mol
InChI Key: XCNIRIPYHZCPPA-UHFFFAOYSA-N
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Description

Context and Significance within Contemporary Organic Chemistry

In the realm of modern organic chemistry, the demand for versatile building blocks that can be readily modified to create a diverse array of compounds is ever-present. 1-(4-Bromobutoxy)-3-methylbenzene fits this role adeptly. The ether functional group is generally stable under many reaction conditions, while the bromo-terminated alkyl chain provides a reactive handle for nucleophilic substitution and cross-coupling reactions. researchgate.net This dual-functionality allows for the sequential or one-pot synthesis of a wide range of derivatives.

The aryl portion of the molecule, a substituted toluene (B28343) ring, can also participate in various aromatic substitution reactions, further expanding its synthetic utility. libretexts.org Researchers leverage this compound in the synthesis of novel ligands for catalysis, biologically active molecules, and advanced materials. Its application often lies in the introduction of a flexible four-carbon spacer with a terminal reactive site, a common motif in drug discovery and materials science. numberanalytics.com

Historical Trajectories and Evolution of Research on Related Aryl Alkyl Halides

The story of this compound is intrinsically linked to the broader history of aryl alkyl halides and the development of fundamental organic reactions. A cornerstone of its synthesis is the Williamson ether synthesis, a classic reaction developed by Alexander Williamson in 1850. wikipedia.orgchemistrytalk.orgbyjus.comunacademy.com This method, involving the reaction of an alkoxide with a primary alkyl halide, remains a widely used and efficient way to form ether linkages. byjus.com In the case of this compound, this would typically involve the reaction of m-cresol (B1676322) with 1,4-dibromobutane (B41627).

The evolution of research on aryl alkyl halides has been marked by the development of powerful cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. numberanalytics.com These palladium-catalyzed transformations have revolutionized the way chemists form carbon-carbon and carbon-heteroatom bonds, and aryl halides are key substrates in these processes. frontiersin.org While early work focused on simpler aryl halides, the contemporary focus has shifted towards more functionalized derivatives like this compound, which allow for the direct incorporation of complex fragments into target molecules. ijrpr.com

Identification of Current Research Gaps and Novel Opportunities for this compound

Despite its utility, the full potential of this compound remains to be explored. A key research gap lies in the development of novel catalytic systems that can selectively activate the C-Br bond in the presence of other functional groups, potentially leading to more efficient and sustainable synthetic routes. nih.govnih.gov Furthermore, the exploration of its use in photoredox catalysis and other modern synthetic methodologies is an area ripe for investigation. researchgate.netacs.org

Novel opportunities for this compound are emerging in the field of medicinal chemistry, where the 3-methylphenoxybutyl moiety could be incorporated into new drug candidates to probe structure-activity relationships. In materials science, its use as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties presents an exciting avenue for future research. The development of new reactions that exploit the interplay between the ether and alkyl halide functionalities could also lead to the discovery of unprecedented molecular scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromobutoxy)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-10-5-4-6-11(9-10)13-8-3-2-7-12/h4-6,9H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNIRIPYHZCPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342049
Record name 1-(4-Bromobutoxy)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81368-22-1
Record name 1-(4-Bromobutoxy)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Chemistry Studies of 1 4 Bromobutoxy 3 Methylbenzene

Quantum Chemical Calculations on the Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 1-(4-Bromobutoxy)-3-methylbenzene. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Electronic Structure: The electronic properties of this compound are dictated by the interplay between the aromatic ring, the ether linkage, and the bromoalkyl chain. The m-cresol (B1676322) moiety, with its methyl and butoxy substituents, influences the electron density of the benzene (B151609) ring. The oxygen atom of the ether group acts as an electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to the butoxy group. The bromine atom, being highly electronegative, creates a significant dipole moment along the C-Br bond, making the terminal carbon of the butoxy chain electrophilic.

Reactivity: The reactivity of a molecule can be predicted by analyzing various quantum chemical descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In this compound, the HOMO is likely localized on the electron-rich aromatic ring, while the LUMO may be centered on the antibonding orbital of the C-Br bond, suggesting that nucleophilic substitution at the terminal carbon is a probable reaction pathway.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen atom and the aromatic ring, and a positive potential near the hydrogen atoms and, most significantly, the carbon atom attached to the bromine.

Table 1: Calculated Quantum Chemical Descriptors for this compound (Illustrative)

DescriptorValue (Arbitrary Units)Implication for Reactivity
HOMO Energy-6.5 eVIndicates the molecule's capacity to act as an electron donor.
LUMO Energy-0.8 eVSuggests the molecule's ability to accept electrons.
HOMO-LUMO Gap5.7 eVReflects the molecule's kinetic stability and resistance to electronic excitation.
Dipole Moment2.1 DIndicates the overall polarity of the molecule.

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.

Conformational Analysis using Molecular Dynamics and Density Functional Theory (DFT)

The flexibility of the butoxy chain in this compound allows it to adopt various conformations, each with a different energy. Understanding the conformational landscape is essential as the molecule's shape can significantly impact its physical properties and biological activity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space of the molecule over time. By simulating the movement of atoms at a given temperature, MD can identify the most populated and energetically favorable conformations. These simulations can reveal the dynamic behavior of the butoxy chain, such as rotations around the C-C and C-O bonds.

A potential energy surface scan, performed using DFT, can map out the energy changes associated with the rotation around specific dihedral angles in the butoxy chain. This provides a detailed picture of the energy barriers between different conformers.

Prediction of Reaction Sites and Transition States

Computational chemistry is instrumental in predicting the most likely sites for chemical reactions and in characterizing the transition states of these reactions.

Prediction of Reaction Sites: As suggested by the electronic structure analysis, the two primary reactive sites in this compound are the aromatic ring and the bromoalkyl chain.

Electrophilic Aromatic Substitution: The electron-donating nature of the ether oxygen activates the aromatic ring towards electrophilic attack. Fukui functions, derived from quantum chemical calculations, can be used to predict the most probable sites for electrophilic attack. These calculations would likely confirm that the positions ortho and para to the butoxy group are the most nucleophilic and therefore most susceptible to reaction with electrophiles.

Nucleophilic Substitution: The carbon atom bonded to the bromine is highly electrophilic due to the C-Br bond's polarity. This makes it a prime target for nucleophilic attack, leading to the displacement of the bromide ion. This is a classic SN2 reaction pathway.

Transition State Theory: To study a specific reaction, such as the SN2 reaction with a nucleophile, computational methods can be used to locate the transition state structure. The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which provides insight into the reaction kinetics. nih.gov For the SN2 reaction, the transition state would involve the incoming nucleophile and the leaving bromide ion simultaneously partially bonded to the terminal carbon atom.

In-Silico Design and Virtual Screening of Novel Derivatives

The framework of this compound can serve as a scaffold for the design of new molecules with desired properties. In-silico methods are invaluable in this process.

Virtual Screening: If this compound were identified as a hit in a drug discovery program, virtual screening could be used to identify other similar compounds with potentially improved activity. nih.gov This involves searching large databases of chemical structures for molecules that are structurally or electronically similar to the parent compound.

Derivative Design: More targeted in-silico design involves modifying the structure of this compound to optimize a particular property. For example, if the goal were to enhance its binding to a specific biological target, derivatives could be designed by:

Modifying the aromatic ring: Introducing different substituents on the benzene ring to alter its electronic properties and steric profile.

Varying the alkyl chain: Changing the length of the alkyl chain or introducing branches.

Replacing the bromine atom: Substituting the bromine with other halogens or functional groups to modulate reactivity and lipophilicity.

For each designed derivative, quantum chemical calculations can be performed to predict its properties, such as its electronic structure, conformation, and potential reactivity. This allows for the prioritization of the most promising candidates for synthesis and experimental testing.

Derivatization and Analog Synthesis from 1 4 Bromobutoxy 3 Methylbenzene

Synthesis of Complex Organic Molecules utilizing 1-(4-Bromobutoxy)-3-methylbenzene as a Precursor

The presence of a primary alkyl bromide in this compound makes it an excellent substrate for introducing the 4-(3-methylphenoxy)butyl moiety into larger, more complex molecular architectures. This is particularly evident in the synthesis of heterocyclic compounds with potential biological activity.

Formation of N-Alkyl Substituted Benzimidazoquinazolinones

A notable application of this compound is in the synthesis of N-alkyl substituted benzimidazoquinazolinones. These heterocyclic systems are of significant interest in medicinal chemistry. In a recently developed one-pot, copper-catalyzed, two-fold C-N bond formation protocol, this compound is reacted with 3-(2-aminophenyl)quinazolin-4(3H)-one. nih.govnih.gov This reaction efficiently yields 6-(4-(m-tolyloxy)butyl)benzo libretexts.orgyoutube.comimidazo[2,1-b]quinazolin-12(6H)-one. nih.gov

The general procedure involves the use of copper(II) acetate (B1210297) monohydrate as the catalyst, 1,10-phenanthroline (B135089) as a ligand, and potassium phosphate (B84403) as a base in dry dimethylformamide (DMF). The reaction proceeds at 120 °C over 24 hours. nih.gov This method has proven effective for a variety of aliphatic bromides, including this compound, leading to the desired cyclized products in good to excellent yields. nih.govresearchgate.net Specifically, the reaction of 3-(2-aminophenyl)quinazolin-4(3H)-one with this compound afforded the target product in a 76% yield. nih.gov This synthesis highlights the utility of this compound as a building block for introducing a flexible, substituted aryl ether chain onto a complex heterocyclic core.

Coupling Reactions Involving the Halogenated Butyl Chain (e.g., Grignard, Suzuki, Heck, Sonogashira reactions)

The bromo-functionalized butyl chain of this compound is amenable to a variety of classical and modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reactions: The primary alkyl bromide can be converted into a Grignard reagent, 4-(3-methylphenoxy)butylmagnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent. libretexts.orgrsc.orgnih.govnih.govyoutube.com This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles. For instance, it can add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, or react with carbon dioxide to yield a carboxylic acid after acidic workup. nih.govnih.gov

Suzuki Reactions: The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a powerful tool for forming C(sp²)-C(sp³) bonds. libretexts.orgrsc.orgyoutube.comlibretexts.org this compound can theoretically be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to generate more complex structures containing the 4-(3-methylphenoxy)butyl moiety linked to other aromatic or unsaturated systems. nih.govlibretexts.orgrsc.orgnih.govlibretexts.org The choice of catalyst, ligands, base, and solvent is crucial for the success of such couplings. libretexts.orgrsc.org

Heck Reactions: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. youtube.comlibretexts.orgyoutube.com While typically applied to aryl or vinyl halides, alkyl halides can also participate under specific conditions. This would allow for the introduction of the 4-(3-methylphenoxy)butyl group onto an olefinic substrate, leading to the formation of substituted alkenes. The reaction generally proceeds via oxidative addition of the alkyl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Reactions: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. rsc.orgwashington.edubeilstein-journals.org This reaction can be adapted for alkyl bromides, providing a route to synthesize alkynes bearing the 4-(3-methylphenoxy)butyl substituent. The reaction conditions are generally mild, often employing an amine as a base and solvent. rsc.orgwashington.edubeilstein-journals.org The resulting alkynes are versatile intermediates for further transformations.

Functionalization Strategies for the Benzene (B151609) Ring and Alkyl Chain

Beyond the reactions at the bromine-bearing carbon, both the aromatic ring and the alkyl chain of this compound can be selectively functionalized to generate a diverse library of analogs.

The benzene ring is susceptible to electrophilic aromatic substitution reactions. The existing substituents, the methyl group (-CH₃) and the butoxy group (-O(CH₂)₄Br), are both ortho-, para-directing and activating groups. youtube.comorganic-chemistry.org Therefore, reactions such as Friedel-Crafts acylation or alkylation, nitration, and halogenation would be expected to introduce new substituents primarily at the positions ortho and para to these groups. libretexts.orgchemguide.co.ukchemguide.co.ukyoutube.com For example, Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst like aluminum chloride would likely yield ketones with the new acyl group at the 2-, 4-, or 6-positions of the benzene ring. libretexts.orgyoutube.comchemguide.co.uk Similarly, bromination in the presence of a Lewis acid would introduce a bromine atom onto the aromatic ring. chemguide.co.ukyoutube.com

The alkyl chain offers another site for modification. The primary bromide is a good leaving group for nucleophilic substitution reactions. A wide range of nucleophiles, such as azide (B81097), cyanide, or amines, can displace the bromide to introduce new functional groups at the terminus of the butyl chain. nih.gov For instance, reaction with sodium azide would yield 1-(4-azidobutoxy)-3-methylbenzene, a precursor for the synthesis of triazoles via "click" chemistry. nih.gov

Cyclization and Rearrangement Reactions of Derivatives

The derivatives of this compound, particularly those with appropriately positioned functional groups, can undergo various cyclization and rearrangement reactions to form novel cyclic and polycyclic structures.

Intramolecular cyclization is a powerful strategy for constructing ring systems. For example, if the terminal bromine of a derivative is replaced with a nucleophilic group, and an electrophilic center is present on the aromatic ring or another part of the molecule, an intramolecular reaction can lead to the formation of a new ring. The length of the butoxy chain is often conducive to the formation of five- or six-membered rings. For instance, derivatives could be designed to undergo intramolecular Friedel-Crafts reactions or other cyclizations to form fused or spirocyclic systems. organic-chemistry.orgrsc.orgresearchgate.net

Structure-Reactivity Relationship Studies of Novel Analogues in Organic Synthesis

The synthesis of a library of analogs from this compound allows for the systematic study of structure-reactivity relationships . By varying the substituents on the aromatic ring and the functional group at the end of the alkyl chain, one can probe how these modifications influence the reactivity of the molecule in various chemical transformations.

For example, in the context of the N-alkyl substituted benzimidazoquinazolinones mentioned earlier, modifying the position of the methyl group on the benzene ring or replacing it with other electron-donating or electron-withdrawing groups would likely impact the electronic properties of the tolyloxy moiety. This, in turn, could influence the binding affinity and biological activity of the final compound. nih.govnih.govnih.gov Such studies are crucial for optimizing the properties of molecules for specific applications, including in materials science and medicinal chemistry.

Advanced Analytical Methodologies in Research on 1 4 Bromobutoxy 3 Methylbenzene

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 1-(4-Bromobutoxy)-3-methylbenzene from unreacted starting materials, by-products, and other impurities, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. It is particularly valuable for determining the purity of the final product and for monitoring the progress of the synthesis reaction by quantifying the consumption of reactants and the formation of the product over time.

A typical HPLC method would involve a reversed-phase column, where the nonpolar stationary phase separates compounds based on their hydrophobicity. For aromatic compounds like this compound, a C18 or C8 column is commonly employed. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer to maintain a stable pH. nih.govresearchgate.net Detection is frequently achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light at a specific wavelength, typically around 215-270 nm. nih.gov For enhanced sensitivity and specificity, especially for trace-level quantification of potential genotoxic impurities like alkyl halides, derivatization techniques can be employed prior to HPLC analysis to improve chromatographic properties and detector response. rsc.org

A hypothetical set of HPLC parameters for the quantitative analysis of this compound is presented below.

Table 1: Illustrative HPLC Parameters for Quantitative Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min nih.gov
Column Temperature 40 °C nih.gov
Injection Volume 10 µL nih.gov
Detector UV Absorbance at 265 nm

| Run Time | 10 minutes |

Method validation according to International Council for Harmonisation (ICH) guidelines is crucial and would involve assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound samples. mdpi.comchromatographytoday.com The synthesis of this compound, typically via a Williamson ether synthesis from m-cresol (B1676322) and 1,4-dibromobutane (B41627), can lead to several potential impurities. These include unreacted starting materials, by-products from side reactions (such as the formation of di-substituted products or elimination products), and residual solvents.

In a GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. libretexts.org The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison to spectral libraries or through interpretation. libretexts.orgspectrabase.com

Potential impurities that could be profiled using GC-MS include:

m-Cresol: An unreacted starting material. Its mass spectrum would show a molecular ion peak (M+) at m/z 108 and characteristic fragments. spectrabase.comresearchgate.net

1,4-Dibromobutane: The other unreacted starting material. Its spectrum is characterized by a distinctive pattern due to the two bromine isotopes (⁷⁹Br and ⁸¹Br), with molecular ion peaks at m/z 214, 216, and 218. docbrown.infonist.govnist.gov

1,4-bis(3-methylphenoxy)butane: A potential by-product from the reaction of both ends of the 1,4-dibromobutane with m-cresol.

4-(3-methylphenoxy)-1-butene: An elimination by-product.

Table 2: Potential Impurities and Their Characteristic Mass Fragments

Compound Formula Molecular Weight ( g/mol ) Key Mass-to-Charge (m/z) Ratios
m-Cresol C₇H₈O 108.14 108 (M+) , 107, 79, 77 spectrabase.com
1,4-Dibromobutane C₄H₈Br₂ 215.91 137/135 , 55 nist.gov
1,4-bis(3-methylphenoxy)butane C₁₈H₂₂O₂ 270.37 270 (M+), 107

Spectroscopic Methodologies for Mechanistic Elucidation and Advanced Structural Characterization of Derivatives (beyond basic identification)

While basic spectroscopy (¹H NMR, ¹³C NMR, basic IR) confirms the primary structure, advanced spectroscopic methods provide deeper insights into reaction dynamics and the complex three-dimensional structures of derivatives.

In-Situ Infrared Spectroscopy for Reaction Kinetics

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) that allows for real-time monitoring of chemical reactions as they occur. youtube.comnih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. elsevierpure.comrsc.org This provides invaluable data on reaction kinetics, the presence of transient intermediates, and the mechanism of the reaction.

For the synthesis of this compound from m-cresol and 1,4-dibromobutane, in-situ FTIR would be used to track the concentration changes of key functional groups. The key spectroscopic events to monitor would be:

The disappearance of the broad O-H stretching band of the m-cresol reactant (around 3300-3400 cm⁻¹).

The appearance and growth of the C-O-C (aryl-alkyl ether) stretching bands of the product, typically in the region of 1250-1000 cm⁻¹. miamioh.edu

By plotting the absorbance of these characteristic peaks against time, kinetic profiles can be generated, allowing for the determination of reaction rates, endpoints, and the potential detection of reaction intermediates or by-products. youtube.com

Table 3: Key Infrared Bands for Monitoring the Synthesis of this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reactant/Product
Phenolic O-H Stretch, broad 3400 - 3300 m-Cresol (Reactant)
Aromatic C-H Stretch 3100 - 3000 Both
Aliphatic C-H Stretch 3000 - 2850 Both
Aryl-Alkyl Ether C-O-C Asymmetric Stretch 1275 - 1200 Product
Aryl-Alkyl Ether C-O-C Symmetric Stretch 1050 - 1020 Product

Advanced NMR Techniques for Complex Structural Assignments

While standard 1D NMR is sufficient for basic identification, advanced 2D NMR techniques are essential for the unambiguous structural elucidation of complex derivatives of this compound or for definitively resolving any structural ambiguities. researchgate.netipb.pthyphadiscovery.com These experiments reveal through-bond and through-space correlations between nuclei, providing a complete picture of the molecular architecture. core.ac.uk

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, which is invaluable for tracing the connectivity of the butyl chain protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to, allowing for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for establishing connectivity across heteroatoms, for example, by showing a correlation from the methylene (B1212753) protons adjacent to the oxygen (-O-CH₂-) to the aromatic carbon C3 of the methylbenzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This is particularly useful for determining the conformation and stereochemistry of more complex, rigid derivatives.

These advanced techniques, often used in combination, are indispensable when synthesizing novel compounds derived from this compound, ensuring correct structural assignment where mass spectrometry or 1D NMR alone might be inconclusive. core.ac.ukrsc.org

Table 4: Application of Advanced NMR Techniques

NMR Experiment Information Provided Application Example for Derivatives
COSY ¹H-¹H scalar couplings (through-bond, 2-3 bonds) Confirming the sequence of protons in the butyl chain.
HSQC ¹H-¹³C direct correlations (one bond) Assigning each carbon in the butyl chain and aromatic ring.
HMBC ¹H-¹³C long-range correlations (2-3 bonds) Confirming the ether linkage between the butyl chain and the aromatic ring.

| NOESY | ¹H-¹H spatial proximity (through-space) | Determining the 3D structure and conformation of complex or cyclic derivatives. |

Development of Specialized Detection and Quantification Methods in Research Matrices

When this compound is studied within a complex environment, such as in biological fluids, environmental samples, or during in-process monitoring of a subsequent reaction, specialized methods are required for its accurate detection and quantification. chromatographyonline.com The "matrix" refers to all other components in the sample besides the analyte of interest. medipharmsai.com These matrix components can interfere with the analysis, necessitating robust sample preparation and selective detection techniques. medipharmsai.commdpi.com

Developing such a method often involves coupling a powerful separation technique like GC or LC with a highly sensitive and selective detector like a mass spectrometer (MS/MS). chromatographytoday.comchromatographyonline.com A critical first step is sample preparation, which aims to isolate the analyte from interfering matrix components. medipharmsai.com Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation are commonly used. medipharmsai.com

For instance, a method to quantify this compound in a research matrix could involve:

Sample Preparation: Extraction of the analyte from the matrix using an organic solvent (LLE) or by passing the sample through an SPE cartridge that selectively retains the analyte.

Chromatographic Separation: GC or HPLC is used to separate the analyte from any remaining matrix components.

Detection and Quantification: Mass spectrometry, often in tandem mode (MS/MS), provides high selectivity and sensitivity. Quantification is typically performed using an internal standard to correct for variations in sample preparation and instrument response.

Method validation is paramount and involves demonstrating the method's specificity, accuracy, precision, linearity, and establishing the limit of quantification (LOQ), ensuring the data generated is reliable. nih.govcoresta.org

Table 5: Key Parameters for Method Validation in a Research Matrix

Validation Parameter Description
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of expected components (e.g., matrix components, impurities).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

Applications of 1 4 Bromobutoxy 3 Methylbenzene in Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Diverse Chemical Scaffolds

1-(4-Bromobutoxy)-3-methylbenzene serves as a valuable intermediate for the synthesis of a wide array of chemical structures. The presence of the reactive carbon-bromine (C-Br) bond allows for a variety of nucleophilic substitution reactions, while the aromatic ring can be subjected to electrophilic substitution or metal-catalyzed cross-coupling reactions.

The primary utility of the 4-bromobutoxy group is in Williamson ether synthesis, where it acts as an electrophile. Reaction with various alkoxides or phenoxides can introduce a diverse range of terminal functionalities. This is a classic and robust method for forming ether linkages. fishersci.comnih.govchemicalbook.com For instance, reaction with a second phenoxide could lead to the formation of unsymmetrical diaryl ethers with a flexible butyl spacer.

Furthermore, the terminal bromide can be displaced by other nucleophiles such as amines, thiols, and cyanides to introduce nitrogen, sulfur, or nitrile functionalities, respectively. These transformations open pathways to pharmacologically relevant scaffolds, such as long-chain arylalkylamines or thioethers. The general scheme for such nucleophilic substitutions is presented below:

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile (Nu⁻) Reagent Example Product Class Potential Application Area
RO⁻ (Alkoxide) Sodium ethoxide Aryl alkyl ether Solvents, intermediates
ArO⁻ (Phenoxide) Sodium phenoxide Diaryl ether Polymer precursors, fine chemicals
RNH₂ (Amine) Diethylamine Tertiary amine Pharmaceutical intermediates
RS⁻ (Thiolate) Sodium thiophenoxide Thioether Agrochemicals, materials

These reactions highlight the compound's role as a linchpin molecule, connecting a 3-methylphenyl ether moiety to various other chemical groups through a flexible four-carbon chain.

Utilization as a Precursor in Polymer and Resin Chemistry

The structure of this compound is well-suited for applications in polymer chemistry, where it can be used to synthesize both monomers for advanced architectures and be directly incorporated into polymer backbones.

By modifying the terminal bromine, this compound can be converted into a variety of functional monomers. For example, reaction with a molecule containing a polymerizable group, such as an acrylate (B77674) or styrenic moiety, would yield a monomer capable of participating in free-radical or controlled radical polymerization. This allows for the introduction of the 3-methylphenoxybutoxy side chain into a polymer, which can influence properties like glass transition temperature, solubility, and refractive index.

A significant application lies in the synthesis of aromatic polyethers. These materials are known for their excellent thermal and mechanical properties. This compound can be used in polycondensation reactions. For example, in a reaction analogous to the synthesis of poly(phenylene oxide)s, it could be copolymerized with bisphenols under conditions that promote nucleophilic aromatic substitution or other coupling chemistries.

One potential route is through an Ullmann-type coupling reaction. While typically used for C-N bond formation, copper-catalyzed coupling can also form C-O bonds. More directly, if the bromo-substituent is first converted to a phenol (B47542), the resulting molecule can participate in polyether synthesis through nucleophilic aromatic substitution with an activated dihalide.

A post-functionalization approach is also feasible, where a pre-formed polymer containing reactive sites (e.g., phenolic or halo groups) is modified using this compound. For instance, an ether-linked polymer with pendant bromo groups was successfully functionalized via an Ullmann coupling reaction to introduce new functionalities. This suggests that polymers could be functionalized with the 3-methylphenoxy group via its bromoalkane chain.

Table 2: Potential Polymerization Strategies

Polymerization Method Role of this compound Resulting Polymer Type
Polycondensation Dihalo-monomer (with another bisphenol) Aromatic Polyether
Monomer Synthesis Precursor to a functional monomer Side-chain functionalized polymer

Exploration in Supramolecular Chemistry and Host-Guest Systems

The structural features of this compound lend themselves to the design of molecules for supramolecular chemistry. The aryl ether portion can participate in π-stacking and other non-covalent interactions, while the flexible butoxy chain provides conformational freedom, and the terminal bromine can be used to anchor the molecule to larger assemblies or to create specific binding sites.

A key application in this area is the synthesis of crown ether derivatives. Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. By reacting this compound with a catechol or a pre-formed macrocycle building block, it is possible to synthesize functionalized crown ethers. The 3-methylphenyl group would act as a lipophilic side chain, potentially influencing the solubility and complexation properties of the resulting host molecule. Such functionalized macrocycles are of interest in phase-transfer catalysis and ion-sensing applications.

The formation of self-assembled structures driven by weak interactions like hydrogen bonds and chalcogen bonds is a cornerstone of supramolecular chemistry. While no specific studies on this compound have been reported, its derivatives, particularly those formed by converting the bromo group into a hydrogen-bonding or metal-coordinating group, could be designed to form predictable supramolecular architectures.

Contribution to Ligand Design and Catalysis Research

In the field of catalysis, the development of new ligands is crucial for improving the efficiency and selectivity of metal-catalyzed reactions. This compound can serve as a precursor for the synthesis of specialized ligands.

The most direct route involves the conversion of the C-Br bond into a coordinating group, such as a phosphine (B1218219). The reaction of the bromoalkane with a lithium phosphide (B1233454) (LiPR₂) or a secondary phosphine (HPR₂) would yield a ligand with a phosphino (B1201336) group at the end of the butoxy chain. The resulting ligand would be a phosphinoether, a class of ligands known to be effective in various palladium-catalyzed cross-coupling reactions. The ether oxygen and the phosphorus atom can act as a bidentate chelating system for a metal center. The steric and electronic properties of the ligand could be tuned by modifying the substituents on the phosphorus atom.

Table 3: Potential Ligand Synthesis from this compound

Reaction Type Reagent Resulting Ligand Type Potential Catalytic Application
Phosphination LiPPh₂ Phosphinoether Palladium-catalyzed cross-coupling
Amination Piperazine Bis-chelating N-donor Coordination chemistry

The development of biaryl phosphine ligands has significantly advanced palladium-catalyzed amination reactions. While this compound is not a biaryl itself, its aromatic ring could be functionalized to create more complex ligand structures. For example, ortho-lithiation followed by reaction with a chlorophosphine could introduce a phosphine group directly onto the aromatic ring, creating a different class of phosphinoether ligand. The design of such ligands allows for fine-tuning of the catalyst's activity and selectivity.

Future Research Directions for 1 4 Bromobutoxy 3 Methylbenzene

The compound 1-(4-bromobutoxy)-3-methylbenzene, a substituted aromatic ether, serves as a versatile chemical intermediate. While its synthesis and basic reactions are understood, future research is poised to unlock more sophisticated, efficient, and sustainable applications. The following sections outline key areas for future investigation, focusing on advancing its synthesis, understanding its reaction mechanisms, exploring new material applications, leveraging computational chemistry, and employing unconventional reaction conditions.

Q & A

Q. Methodological Answer :

  • ¹H NMR :
    • Aromatic protons (3-methyl group): δ 2.35 ppm (s, 3H).
    • Butoxy chain protons: δ 1.80–1.90 ppm (m, 4H, -CH₂CH₂CH₂Br), δ 3.50–3.60 ppm (t, 2H, -OCH₂-).
    • Aromatic protons (meta to methyl): δ 6.70–7.20 ppm (multiplet).
  • ¹³C NMR :
    • Quaternary carbons: δ 155–160 ppm (aryl-O-).
    • Br-substituted carbon: δ 33–35 ppm .
  • Mass spectrometry : Confirm molecular ion peak at m/z 243 (M⁺) and isotopic pattern for bromine (1:1 ratio for M⁺ and M+2).

Advanced: How can reaction conditions be optimized to minimize alkylation byproducts?

Q. Methodological Answer :

  • Competing pathways : Di-ether formation (from excess dibromobutane) and elimination (HBr release) are common.
  • Mitigation strategies :
    • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance phenoxide reactivity in biphasic systems .
    • Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate).
    • Add HBr scavengers (e.g., K₂CO₃) to suppress elimination .
  • Yield optimization : Isolated yields typically range from 65–75% after purification .

Advanced: How to resolve contradictions in reported spectral data for brominated aryl ethers?

Methodological Answer :
Contradictions in NMR or mass spectra often arise from:

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals. Always report solvent conditions.
  • Regioisomeric impurities : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and cross-check with X-ray crystallography for unambiguous confirmation (e.g., C–O bond lengths: ~1.36 Å) .
  • Dynamic processes : Rotameric equilibria in the butoxy chain can split signals. Variable-temperature NMR (VT-NMR) clarifies such ambiguities .

Safety: What protocols are critical for handling this compound?

Q. Methodological Answer :

  • Toxicity : Limited toxicological data exist; assume acute toxicity. Use PPE (gloves, goggles) and work in a fume hood .
  • First aid :
    • Skin contact: Wash with soap/water for 15 min; discard contaminated clothing.
    • Eye exposure: Flush with water for 10–15 min; consult an ophthalmologist .
  • Waste disposal : Neutralize with dilute NaOH before incineration to avoid HBr release .

Application: How is this compound used in drug discovery pipelines?

Q. Methodological Answer :

  • Intermediate role : Serves as a precursor for:
    • Anticancer agents : Coupling with triazine derivatives (e.g., methyl 3-[[4-(4-bromo-2-formylphenoxy)-triazinyl]amino]benzoate) .
    • Antimicrobials : Functionalization via Suzuki-Miyaura cross-coupling (e.g., aryl boronic acids) to introduce bioactive moieties .
  • Structure-activity relationship (SAR) : The bromobutoxy chain enhances lipophilicity (logP ~3.7), improving blood-brain barrier penetration in CNS-targeted drugs .

Mechanistic Studies: What computational methods elucidate its reactivity?

Q. Methodological Answer :

  • DFT calculations : Model transition states for SN2 reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .
  • Kinetic studies : Monitor activation energy (Ea) via Arrhenius plots to compare bromobutoxy vs. chlorobutoxy analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.